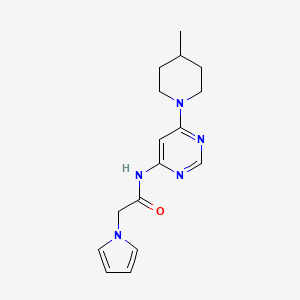

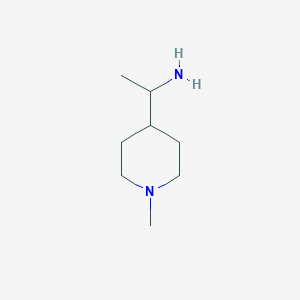

![molecular formula C18H22FN3OS B2488599 环己基(4-(4-氟苯并[d]噻唑-2-基)哌嗪-1-基)甲酮 CAS No. 897480-31-8](/img/structure/B2488599.png)

环己基(4-(4-氟苯并[d]噻唑-2-基)哌嗪-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzothiazole derivatives, which are structurally similar to the compound , has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . In one study, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis

The structure of benzothiazole derivatives was analyzed based on IR, 1H, 13C NMR and mass spectral data . For instance, N-(4-Methylbenzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino] benzamide had an FT-IR (KBr, ν max cm −1) of 1270 (C–S); 1652 (C=N); 1670 (amide C=O); 3135–3165 (–NH) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include the treatment of intermediate compounds substituted N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . For example, N-(4-Methylbenzo[d]thiazol-2-yl)-2-[phenyl(2-piperidin-1-yl)ethylamino] benzamide had a yield of 93% and a melting point of 210–214 °C .科学研究应用

Antitumor and Cytotoxic Activity

The thiazole ring in this compound has been associated with antitumor and cytotoxic effects. Researchers have synthesized related derivatives and evaluated their impact on human tumor cell lines. For instance, reports that a specific derivative demonstrated potent effects against prostate cancer cells.

未来方向

The future directions for the research and development of Cyclohexyl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone and similar compounds could involve further exploration of their pharmacological activities, optimization of their synthesis process, and investigation of their potential applications in treating various diseases .

作用机制

Target of Action

Cyclohexyl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, with the target being DprE1 , a crucial enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . In the case of DprE1, this would result in the disruption of cell wall biosynthesis, leading to the death of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell wall biosynthesis pathway in Mycobacterium tuberculosis . By inhibiting DprE1, the compound disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to cell lysis and death of the bacteria .

Pharmacokinetics

Benzothiazole derivatives are generally known for their good absorption and distribution profiles, which contribute to their bioavailability .

Result of Action

The primary result of the compound’s action is the inhibition of cell wall biosynthesis in Mycobacterium tuberculosis, leading to bacterial cell death . This makes it a potential candidate for the development of new anti-tubercular drugs .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. These can include the pH of the environment, presence of other substances that can interact with the compound, and the temperature . .

属性

IUPAC Name |

cyclohexyl-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3OS/c19-14-7-4-8-15-16(14)20-18(24-15)22-11-9-21(10-12-22)17(23)13-5-2-1-3-6-13/h4,7-8,13H,1-3,5-6,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIDSYGHNJMGLJM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexyl(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2488516.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2488518.png)

![1-(4-Fluorophenyl)-2-{1-[(6-methanesulfonylpyridin-3-yl)sulfonyl]pyrrolidin-2-yl}ethan-1-one](/img/structure/B2488519.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2488525.png)

![1-(2-Methylphenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2488527.png)

![(E)-1-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)naphthalen-2(1H)-one](/img/structure/B2488528.png)

![6-(4-Fluorophenyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2488533.png)

![Methyl 2-(allylthio)-5-(3-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2488535.png)